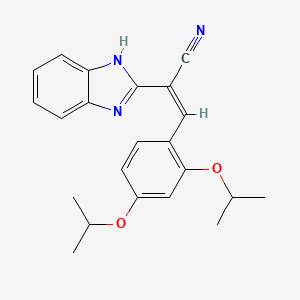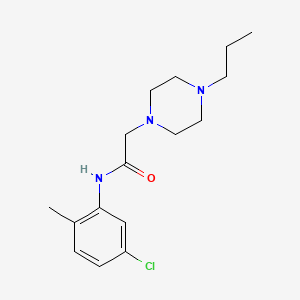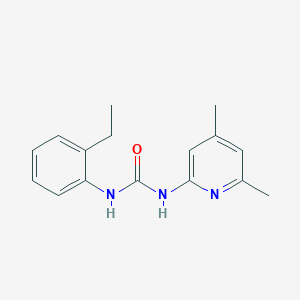![molecular formula C26H24N2O2 B5313528 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine, also known as MPPB, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. MPPB is a piperazine derivative that acts as a selective antagonist at the serotonin 5-HT7 receptor, which is involved in regulating various physiological and behavioral processes. In
Wirkmechanismus
1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine acts as a selective antagonist at the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT7 receptor has been implicated in regulating various physiological and behavioral processes, including mood, cognition, memory, and circadian rhythm. Antagonism of this receptor by 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's selective antagonism of the serotonin 5-HT7 receptor has been shown to have various biochemical and physiological effects. In animal studies, 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, which may contribute to its antidepressant effects. 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease, suggesting potential applications in these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's selective antagonism of the serotonin 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, as with any research tool, there are limitations to its use. 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's effects may be influenced by factors such as species differences, dosing, and route of administration, which need to be carefully considered in experimental design. Additionally, the lack of selectivity of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine for the 5-HT7 receptor may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine. One area of interest is the development of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine derivatives with improved selectivity and potency for the 5-HT7 receptor. Another area of interest is the investigation of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and epilepsy. Finally, the role of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine in regulating circadian rhythm and sleep-wake cycles is an area of active research with potential applications in sleep disorders.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine involves several steps, starting with the reaction of 4-methoxyphenyl hydrazine with 4-bromoacetophenone to form 4-methoxyphenyl-4-bromoacetophenone. This is then reacted with 4-(phenylethynyl)benzoyl chloride in the presence of triethylamine to yield 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine. The synthesis of 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been optimized to improve the yield and purity of the compound, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. The serotonin 5-HT7 receptor has been implicated in regulating mood, cognition, and memory, and 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine's selective antagonism of this receptor makes it a promising candidate for drug development. 1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which further expands its potential therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(2-phenylethynyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-30-25-15-13-24(14-16-25)27-17-19-28(20-18-27)26(29)23-11-9-22(10-12-23)8-7-21-5-3-2-4-6-21/h2-6,9-16H,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYPWCUXLVTNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5313476.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5313480.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5313486.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)

![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)